methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate
Overview
Description
This compound belongs to the class of organic compounds known as benzofurans . It’s a part of a novel series of imidazo[1,2-a] pyridine linked 1,2,3-triazole derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo [1,2- a ]pyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectral analysis . The 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H). The 13C NMR spectrum, δ, ppm: 16.9, 29.9, 41.6, 48.3, 55.6, 67.2, 70.9, 110.6, 113.4, 114.3, 115.8, 122.4, 125.0, 127.0, 128.4, 130.0, 132.9, 140.1, 141.1, 143.3, 144.6, 159.6, 160.2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The physical properties of similar compounds have been reported. For example, one such compound was reported as an off-white solid, with a melting point of 70–75°C .Scientific Research Applications
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Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated using immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
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Synthesis of Heterocyclic Compounds
- Field : Inorganic Chemistry
- Application : Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS, 1), derived from this 1,2,4-triazole-3-thione, was obtained by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .
- Method : The compound was synthesized by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .
- Results : The molecular and supramolecular structures of the ligand and the complex were studied by X-ray diffractometry .
Future Directions
The development of PI3Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer . Given the considerable medicinal values of biaryl derivatives, future research could focus on designing such structures based on molecular docking into the PI3Kα active site .
properties
IUPAC Name |
methyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-14(19)10-18-13-8-3-2-6-11(13)17-15(18)12-7-4-5-9-16-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNMIDQHZFVFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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